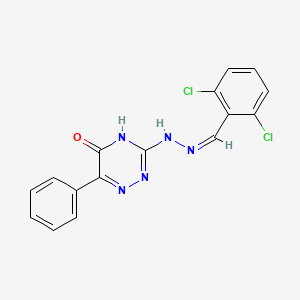![molecular formula C17H21FN2O4 B6138295 methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FUB-CAP and is a derivative of the synthetic cannabinoid family.
作用机制
FUB-CAP acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain perception, appetite regulation, and mood modulation. FUB-CAP binds to these receptors, leading to the activation of downstream signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
FUB-CAP has been shown to have various biochemical and physiological effects. One of the main effects of FUB-CAP is the modulation of pain perception. FUB-CAP has been shown to reduce pain perception in various animal models. Additionally, FUB-CAP has been shown to affect appetite regulation, with some studies suggesting that it can increase food intake. FUB-CAP has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of using FUB-CAP in lab experiments is its high affinity for cannabinoid receptors. This makes it a potent tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using FUB-CAP is its potential toxicity. FUB-CAP has been shown to have toxic effects in some animal models, making it important to use caution when handling and using the compound.
未来方向
There are several potential future directions for research on FUB-CAP. One potential direction is to study the long-term effects of FUB-CAP on the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP could be used to study the potential therapeutic applications of cannabinoid receptors in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Finally, FUB-CAP could be used to develop new synthetic cannabinoids with improved efficacy and reduced toxicity.
合成方法
FUB-CAP can be synthesized using various methods, including the condensation reaction between 2-fluorobenzylamine and methyl N-(tert-butoxycarbonyl)-beta-alaninate. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino) pyridine (DMAP). The final product is obtained after purification using column chromatography.
科学研究应用
FUB-CAP has been used in various scientific research studies due to its potential applications in several fields. One of the main applications of FUB-CAP is in the field of neuroscience. FUB-CAP has been shown to have a high affinity for cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. Therefore, FUB-CAP can be used to study the role of cannabinoid receptors in these processes.
属性
IUPAC Name |
methyl 3-[[1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-24-16(22)8-9-19-17(23)13-6-7-15(21)20(11-13)10-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZMUVDOSCXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6138221.png)
![1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)
![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
![6-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6138243.png)

![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6138261.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6138274.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylsulfonyl)-3-piperidinamine](/img/structure/B6138276.png)
![10-acetyl-11-(2-furyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6138280.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylpropanamide](/img/structure/B6138285.png)
![7-fluoro-2-{4-[4-(2-furoyl)-1,4-diazepan-1-yl]-1-piperidinyl}-4,6-dimethylquinazoline](/img/structure/B6138310.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138323.png)
![2-methyl-7-[2-(1H-pyrazol-1-yl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)